molecular formula C19H19N3O2S B2427959 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207048-65-4

3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2427959
CAS No.: 1207048-65-4
M. Wt: 353.44
InChI Key: ZHDAQWWLMVVIIH-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a pyrrolidine derivative under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other thienopyrimidinones and pyrrolidine derivatives. What sets 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds include:

These compounds may share some biological activities but differ in their potency, selectivity, and overall pharmacokinetic profiles.

Properties

IUPAC Name

7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-4-6-14(7-5-13)15-11-25-18-17(15)20-12-22(19(18)24)10-16(23)21-8-2-3-9-21/h4-7,11-12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAQWWLMVVIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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